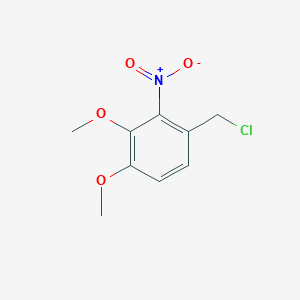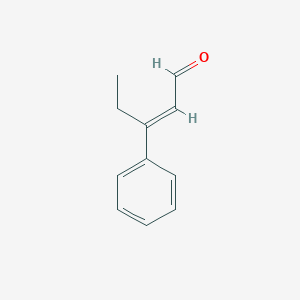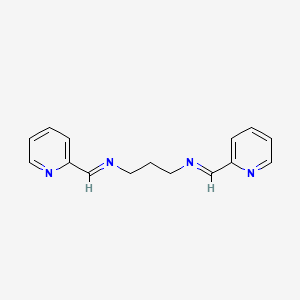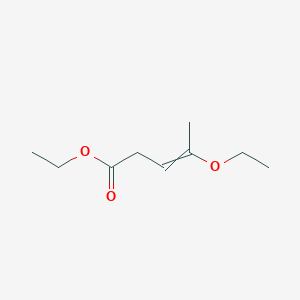![molecular formula C20H15N5 B14672047 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole CAS No. 38124-69-5](/img/structure/B14672047.png)
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by its unique structure, which includes two phenyl groups and a phenyldiazenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with an appropriate diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Applications De Recherche Scientifique
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in anticancer research due to its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole.
1,2,3-Triazole: Widely used in click chemistry for the synthesis of various bioactive molecules.
Benzotriazole: Used as a corrosion inhibitor and in the synthesis of dyes. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties
Propriétés
Numéro CAS |
38124-69-5 |
|---|---|
Formule moléculaire |
C20H15N5 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(2,5-diphenyltriazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C20H15N5/c1-4-10-16(11-5-1)19-20(22-21-17-12-6-2-7-13-17)24-25(23-19)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
KTIIOWYKXOVWDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N=C2N=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
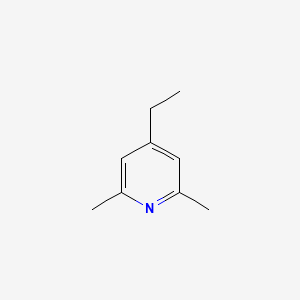


![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)




